molecular formula C14H13N3O4S B11100804 N-{2-[(2,6-dinitrophenyl)sulfanyl]ethyl}aniline

N-{2-[(2,6-dinitrophenyl)sulfanyl]ethyl}aniline

Cat. No.: B11100804
M. Wt: 319.34 g/mol
InChI Key: FUYNGZOHSNYPEN-UHFFFAOYSA-N
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Description

N-{2-[(2,6-DINITROPHENYL)SULFANYL]ETHYL}-N-PHENYLAMINE is a complex organic compound characterized by the presence of a dinitrophenyl group, a sulfanyl linkage, and a phenylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,6-DINITROPHENYL)SULFANYL]ETHYL}-N-PHENYLAMINE typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where 2,6-dinitrochlorobenzene reacts with a thiol compound to form the dinitrophenyl sulfanyl intermediate. This intermediate is then reacted with an ethylamine derivative to yield the final product. The reaction conditions often involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,6-DINITROPHENYL)SULFANYL]ETHYL}-N-PHENYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-{2-[(2,6-DINITROPHENYL)SULFANYL]ETHYL}-N-PHENYLAMINE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[(2,6-DINITROPHENYL)SULFANYL]ETHYL}-N-PHENYLAMINE involves its interaction with specific molecular targets. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The sulfanyl linkage may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2,6-DINITROPHENYL)SULFANYL]ETHYL}-N-PHENYLAMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and sulfanyl groups allows for versatile chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C14H13N3O4S

Molecular Weight

319.34 g/mol

IUPAC Name

N-[2-(2,6-dinitrophenyl)sulfanylethyl]aniline

InChI

InChI=1S/C14H13N3O4S/c18-16(19)12-7-4-8-13(17(20)21)14(12)22-10-9-15-11-5-2-1-3-6-11/h1-8,15H,9-10H2

InChI Key

FUYNGZOHSNYPEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCCSC2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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